molecular formula C17H12O3 B217751 4-(6-Methoxynaphthalen-2-yl)benzoic acid CAS No. 107430-57-9

4-(6-Methoxynaphthalen-2-yl)benzoic acid

Cat. No.: B217751
CAS No.: 107430-57-9
M. Wt: 264.27 g/mol
InChI Key: JSLLZNPRGISSNT-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 4-(6-Methoxynaphthalen-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

4-(6-Methoxynaphthalen-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . This reaction forms carbon-carbon bonds and is known for its mild reaction conditions and high functional group tolerance . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(19)20/h2-11H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAKHWYFOPIVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Followed the coupling procedure described in Example 3, starting from 6-bromonaphthalen-2-ol and 4-boronobenzoic acid, where the reaction was heated at 85° C. for 8 h. After the prep-HPLC purification, a further purification by silica gel column (PE:EA=7:1 to 4:1) gave the compound as a yellow solid (26 mg, 7%). 1H NMR (DMSO-d6 500 MHz TMS): δ 12.97 (brs, 1H), 9.91 (brs, 1H), 8.19 (s, 1H), 8.04 (d, J=8.0 Hz, 2H), 7.87-7.92 (m, 3H), 7.80 (m, 2H), 7.13-7.16 (m, 2H); MS (ESI): m/z 265.1 [M+1]+.
Quantity
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Reaction Step One
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Yield
7%

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